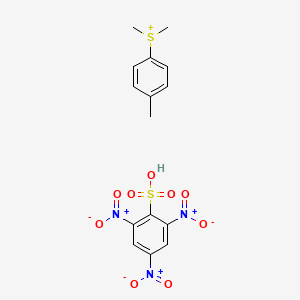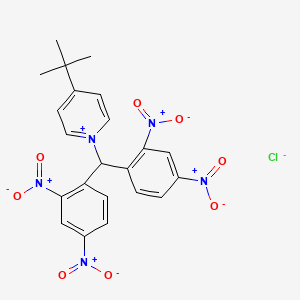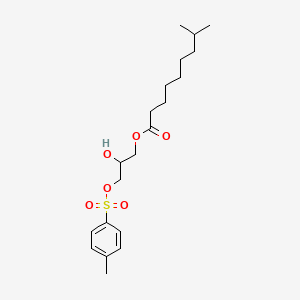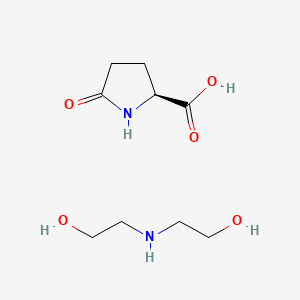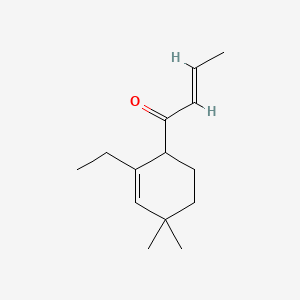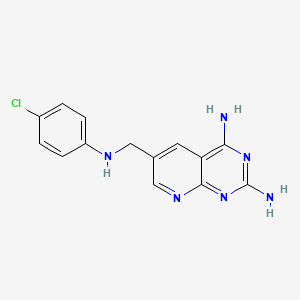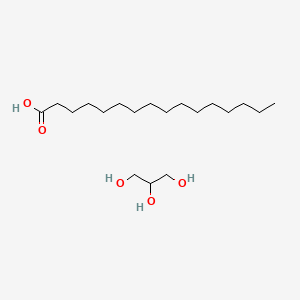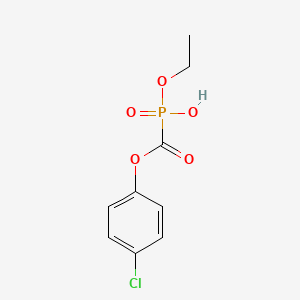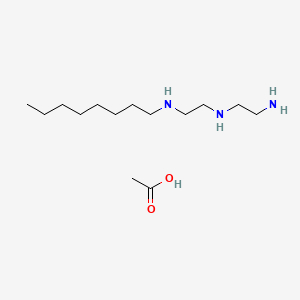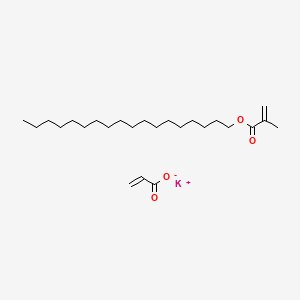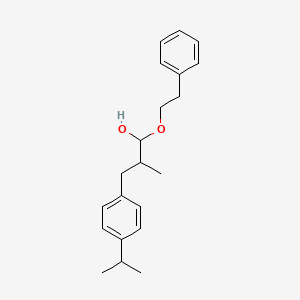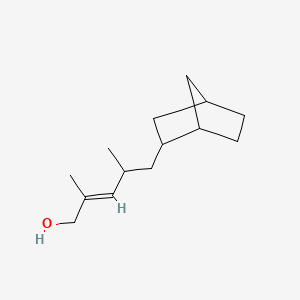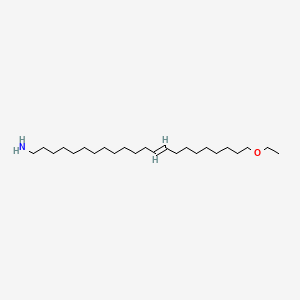
(E)-22-ethoxydocos-13-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Docosen-1-amine, (Z)-, ethoxylated: is a chemical compound with the molecular formula C24H49NO. It is characterized by the presence of a long aliphatic chain with a primary amine group and an ethoxylated segment. This compound is notable for its surfactant properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Docosen-1-amine, (Z)-, ethoxylated typically involves the ethoxylation of 13-Docosen-1-amine. The process begins with the preparation of 13-Docosen-1-amine, which can be synthesized through the hydrogenation of erucic acid to yield 13-Docosen-1-ol, followed by amination to form 13-Docosen-1-amine. The ethoxylation step involves reacting 13-Docosen-1-amine with ethylene oxide under controlled conditions, typically in the presence of a catalyst such as potassium hydroxide, to introduce ethoxy groups.
Industrial Production Methods: Industrial production of 13-Docosen-1-amine, (Z)-, ethoxylated is carried out in large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired degree of ethoxylation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 13-Docosen-1-amine, (Z)-, ethoxylated can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Substitution: The primary amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 13-Docosen-1-amine, (Z)-, ethoxylated is used as a surfactant in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of emulsions and dispersions.
Biology: In biological research, this compound is used to study membrane interactions and protein-lipid interactions due to its amphiphilic nature.
Medicine: The compound’s surfactant properties are explored in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.
Industry: Industrially, 13-Docosen-1-amine, (Z)-, ethoxylated is used in the production of detergents, emulsifiers, and lubricants. Its ability to stabilize emulsions makes it valuable in the cosmetics and personal care industries.
Wirkmechanismus
The mechanism of action of 13-Docosen-1-amine, (Z)-, ethoxylated is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions. The ethoxylated segment enhances its solubility in water, while the long aliphatic chain interacts with hydrophobic substances, facilitating their dispersion in aqueous media.
Vergleich Mit ähnlichen Verbindungen
13-Docosen-1-amine, (Z)-: This compound lacks the ethoxylated segment, making it less soluble in water compared to its ethoxylated counterpart.
13-Docosen-1-amine, (E)-, ethoxylated: The (E)-isomer has a different spatial arrangement, which can affect its physical properties and reactivity.
Uniqueness: 13-Docosen-1-amine, (Z)-, ethoxylated is unique due to its combination of a long aliphatic chain and an ethoxylated segment, providing both hydrophobic and hydrophilic properties. This dual nature makes it highly effective as a surfactant in various applications.
Eigenschaften
Molekularformel |
C24H49NO |
|---|---|
Molekulargewicht |
367.7 g/mol |
IUPAC-Name |
(E)-22-ethoxydocos-13-en-1-amine |
InChI |
InChI=1S/C24H49NO/c1-2-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25/h6,8H,2-5,7,9-25H2,1H3/b8-6+ |
InChI-Schlüssel |
HZWZIGLSNJCMDK-SOFGYWHQSA-N |
Isomerische SMILES |
CCOCCCCCCCC/C=C/CCCCCCCCCCCCN |
Kanonische SMILES |
CCOCCCCCCCCC=CCCCCCCCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


